molecular formula C7H12O3 B1331362 3-(Oxolan-2-yl)propanoic acid CAS No. 935-12-6

3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362
CAS No.: 935-12-6
M. Wt: 144.17 g/mol
InChI Key: WUPHOULIZUERAE-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)propanoic acid: is an organic compound with the molecular formula C7H12O3. It is also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This compound features a propanoic acid group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Tetrahydrofuran: One common method for synthesizing 3-(Oxolan-2-yl)propanoic acid involves the reaction of tetrahydrofuran with a suitable propanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst to facilitate the ring-opening and subsequent formation of the desired product.

    Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a suitable oxolane derivative to form the desired compound. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Oxolan-2-yl)propanoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where the oxolane ring or the propanoic acid group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, various solvents and temperatures depending on the specific reaction.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxolane and propanoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-(Oxolan-2-yl)propanoic acid has been investigated for its potential therapeutic properties:

  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties. A study focused on the synthesis of various oxolane derivatives and their evaluation against viral pathogens showed promising results in inhibiting viral replication .
  • Anti-inflammatory Agents : Compounds containing the oxolane structure have been explored for their anti-inflammatory effects. The incorporation of the oxolane moiety into propanoic acid derivatives has been linked to reduced inflammation in preclinical models .
  • Drug Delivery Systems : The compound's unique structure allows it to be used in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents makes it a candidate for formulation development .

Material Science Applications

In material science, this compound is utilized for:

  • Polymer Synthesis : The compound serves as a building block for synthesizing biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability .
  • Coatings and Adhesives : The acid's reactivity allows it to be used in the formulation of coatings and adhesives that require specific adhesion properties and durability under various environmental conditions .

Case Study 1: Antiviral Research

A recent study synthesized several derivatives of this compound to evaluate their antiviral efficacy against influenza viruses. The results demonstrated that certain derivatives significantly inhibited viral replication at low concentrations, suggesting potential use as antiviral agents in therapeutic applications .

Case Study 2: Biodegradable Polymers

Researchers developed a series of biodegradable polymers incorporating this compound. The study highlighted the improved mechanical properties and degradation rates compared to conventional polymers, indicating its potential for environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The propanoic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

    3-(Tetrahydrofuran-2-yl)propanoic acid: A closely related compound with similar chemical properties.

    2-(Oxolan-3-yl)propanoic acid: Another oxolane-containing compound with a different substitution pattern.

    Tetrahydrofuran-2-carboxylic acid: A compound with a similar oxolane ring but different functional groups.

Uniqueness: 3-(Oxolan-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Overview

3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3. This compound features a propanoic acid group attached to a five-membered oxolane ring, which contributes unique chemical properties that are of significant interest in various fields, particularly in biological and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C7H12O3C_7H_{12}O_3
  • Structural Features: Contains a propanoic acid moiety and an oxolane ring.

Synthesis Methods:

  • Synthesis from Tetrahydrofuran: Involves the reaction of tetrahydrofuran with a propanoic acid derivative under acidic or basic conditions.
  • Grignard Reaction: Utilizes Grignard reagents to form the compound from oxolane derivatives.

These synthetic routes allow for the production of this compound in both laboratory and industrial settings, facilitating further research into its biological activities.

The biological activity of this compound is primarily attributed to its structural components:

  • Oxolane Ring: This structure can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their conformation and function.
  • Propanoic Acid Group: The carboxylic acid can ionize, affecting solubility and reactivity in physiological conditions. This property is crucial for modulating interactions with enzymes and receptors.

Biological Effects

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes has been noted, although specific mechanisms require further investigation.
  • Neuroprotective Effects: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Anti-inflammatory Properties: The compound may influence inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases.

Case Studies and Experimental Data

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; mechanism involves membrane disruption.
Neuroprotection in Cell ModelsShowed reduced apoptosis in neuronal cells exposed to oxidative stress; potential mechanisms include antioxidant activity.
Inhibition of Inflammatory CytokinesFound to significantly reduce TNF-alpha levels in vitro; suggests potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureNotable Properties
3-(Tetrahydrofuran-2-yl)propanoic acidSimilar oxolane structureExhibits similar biological activities but with different potency levels.
2-(Oxolan-3-yl)propanoic acidDifferent substitution patternShows varied pharmacological profiles compared to this compound.
Tetrahydrofuran-2-carboxylic acidSimilar ring structure but different functional groupsLess biological activity reported compared to this compound.

Properties

IUPAC Name

3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294634
Record name 3-(Oxolan-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-12-6
Record name 935-12-6
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Record name 3-(Oxolan-2-yl)propanoic acid
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Record name 3-(oxolan-2-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(furan-2-yl)propanoic acid (11.0 g, 80.0 mmol) and Pd/C (1.1 g, 10%) in MeOH (110 mL) was stirred at 60° C. under 30 bar of H2 overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-3-(Furan-2-yl)acrylic acid (10 g, 72.4 mmol) was treated with Pd/C (1 g) in MeOH (100 mL). The mixture was heated at 60° C. at 60 psi under H2 for 12 hrs. After filtering off the catalyst, the filtrate was concentrated to afford 9.8 g (93%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.42-1.56 (m, 1H) 1.77-1.96 (m, 4H) 1.93-2.07 (m, 1H) 2.41-2.56 (m, 2H) 3.71-3.79 (m, 1H) 3.82-3.94 (m, 2H); MS (DCI/NH4+) m/z 145 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
93%

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